molecular formula C14H25N5O3S B6964505 4-[ethyl(methylsulfonyl)amino]-N-(2-imidazol-1-ylethyl)piperidine-1-carboxamide

4-[ethyl(methylsulfonyl)amino]-N-(2-imidazol-1-ylethyl)piperidine-1-carboxamide

Cat. No.: B6964505
M. Wt: 343.45 g/mol
InChI Key: OFQKSAXXPVHZKC-UHFFFAOYSA-N
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Description

4-[ethyl(methylsulfonyl)amino]-N-(2-imidazol-1-ylethyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an imidazole moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[ethyl(methylsulfonyl)amino]-N-(2-imidazol-1-ylethyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the imidazole group, and the attachment of the sulfonamide group. One common method involves the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, such as a substituted pyridine, the piperidine ring is formed through hydrogenation or other reduction methods.

    Introduction of the Imidazole Group: The imidazole moiety can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Attachment of the Sulfonamide Group: The sulfonamide group is typically introduced through a reaction with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but

Properties

IUPAC Name

4-[ethyl(methylsulfonyl)amino]-N-(2-imidazol-1-ylethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O3S/c1-3-19(23(2,21)22)13-4-8-18(9-5-13)14(20)16-7-11-17-10-6-15-12-17/h6,10,12-13H,3-5,7-9,11H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQKSAXXPVHZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(CC1)C(=O)NCCN2C=CN=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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